2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide, also known as TAK-915, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to have significant effects on the central nervous system.
Mechanism of Action
2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide acts as a selective negative allosteric modulator of GABAA receptors containing α5 subunits. This results in the modulation of GABAergic neurotransmission, which has been shown to play a crucial role in the regulation of anxiety, depression, and cognitive function. 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to increase the release of acetylcholine in the prefrontal cortex, which is associated with improved cognitive function.
Biochemical and Physiological Effects
2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to have significant effects on the central nervous system, particularly in the modulation of GABAergic neurotransmission. It has been shown to increase the release of acetylcholine in the prefrontal cortex, which is associated with improved cognitive function. 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for GABAA receptors containing α5 subunits. However, its limited solubility in aqueous solutions can pose a challenge for certain experiments. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide.
Future Directions
There are several potential future directions for the study of 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide. One potential direction is the investigation of its therapeutic potential for the treatment of cognitive impairment associated with various neurological disorders, including Alzheimer's disease. Another potential direction is the study of its effects on other neurotransmitter systems, such as the serotonergic and dopaminergic systems. Further studies are also needed to fully understand the pharmacokinetics and pharmacodynamics of 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide, as well as its potential side effects and toxicity.
Synthesis Methods
The synthesis of 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide involves a series of chemical reactions that include the condensation of 2,6-difluorobenzoyl chloride with 2-methoxy-4-(1H-tetrazol-1-yl)aniline in the presence of potassium carbonate. The resulting product is then subjected to further reactions to form 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide. The synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have significant effects on the central nervous system, particularly in the modulation of GABAergic neurotransmission. 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has been studied in animal models of various neurological disorders, including anxiety, depression, and cognitive impairment. These studies have shown promising results, suggesting that 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide may have therapeutic potential for the treatment of these disorders.
properties
IUPAC Name |
2,6-difluoro-N-[2-methoxy-4-(tetrazol-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N5O2/c1-24-13-7-9(22-8-18-20-21-22)5-6-12(13)19-15(23)14-10(16)3-2-4-11(14)17/h2-8H,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCXYJPYXGFFPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C=NN=N2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.